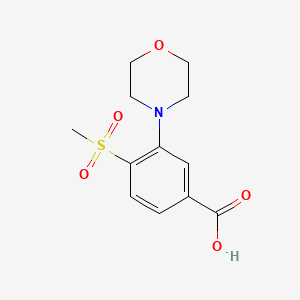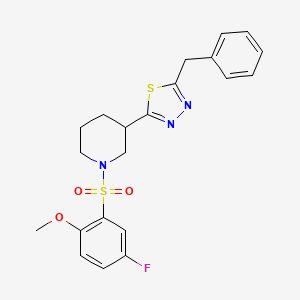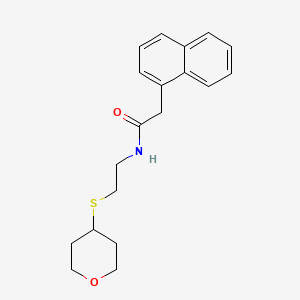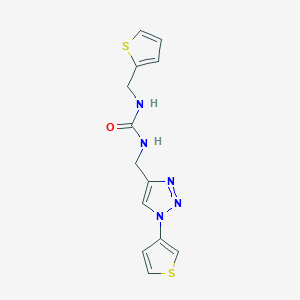![molecular formula C13H10BF3O3 B2593139 {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 1415824-94-0](/img/structure/B2593139.png)
{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid” is a chemical compound with the CAS Number: 1415824-94-0 . It has a molecular weight of 282.03 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The linear formula for “{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid” is C13H10BF3O3 . The molecular weight is 282.03 .Physical And Chemical Properties Analysis
“{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis in Organic Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is pivotal in accelerating the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).
Metal-Free Hydroboration : The boron Lewis acid, tris[3,5-bis(trifluoromethyl)phenyl]borane, is an excellent catalyst for hydroboration of imines without requiring additional Lewis base assistance (Yin, Soltani, Melen, & Oestreich, 2017).
Synthesis of Aryldioxaborins : Zirconium-catalyzed Nagata reaction, promoted by 3,5-bis(trifluoromethyl)phenyl boronic acid, allows for the synthesis of 2-aryl-1,3,2-aryldioxaborins under mild conditions. These compounds have potential uses in creating substituted saligenols and chromans (Zheng & Hall, 2010).
Protective Groups in Organic Synthesis : 2,6-Bis(trifluoromethyl)phenylboronic esters have been utilized as protective groups for diols. These groups are stable and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules, such as enetriyne natural products (Shimada et al., 2018).
DNA Modification : Phenylboronic acids have been employed in the postsynthetic and sequence-specific ligation chemistry of oligonucleotides, demonstrating potential applications in bioconjugation and saccharide detection using fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
Optical Modulation in Nanotechnology : A study on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes showed their use in saccharide recognition, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).
Eco-Friendly Oxidation Processes : Co-porphyrin complexes catalyze the hydroxylation of aryl boronic acids under blue-light irradiation, presenting an environmentally friendly oxidation process without releasing harmful oxidants (Atia & Kimura, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid acts as a nucleophile, donating a carbon group to a suitable electrophile . This reaction is facilitated by a palladium catalyst, which mediates the transfer of the carbon group from the boronic acid to the electrophile .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be part of larger biochemical pathways in the synthesis of complex organic compounds . The product of this reaction can undergo further transformations, affecting downstream pathways and leading to the formation of a wide variety of organic compounds .
Pharmacokinetics
The properties of boronic acids in general suggest that they are readily absorbed and distributed in the body, and they are likely to be metabolized and excreted through standard biochemical pathways .
Result of Action
The primary result of the action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the formation of a new carbon-carbon bond in the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific electrophile used in the reaction .
Action Environment
The action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Furthermore, the stability of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid may be affected by exposure to light, heat, or certain chemicals .
Propriétés
IUPAC Name |
[4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXCMVJHGMMESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415824-94-0 |
Source


|
| Record name | {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



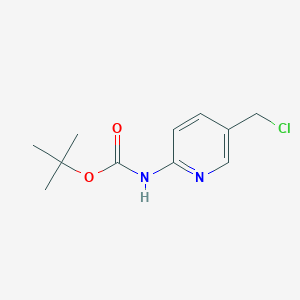
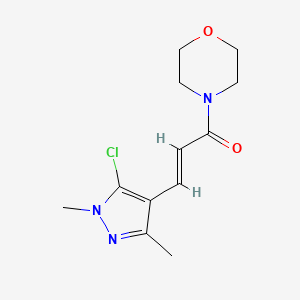
![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)
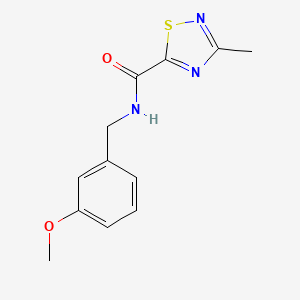
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
